Antiparasitic Potency of 3-Arylaminoquinoline Derivatives Against Leishmania mexicana
In a direct head-to-head evaluation of 2‑ vs. 3‑aminoquinoline regioisomers, fluorine‑containing 3‑arylaminoquinoline derivatives exhibited IC₅₀ values of 41.9 µM against intracellular promastigotes of Leishmania mexicana, which was more than twice as potent as the comparator drug geneticin (G418) under identical assay conditions [1]. The corresponding 2‑arylaminoquinoline regioisomers were also synthesized and evaluated in the same study, revealing that the 3‑amino substitution pattern confers a distinct activity profile not achievable with the 2‑amino scaffold [1].
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 3‑arylaminoquinoline derivatives (fluorine‑containing 11b, 11c): IC₅₀ = 41.9 µM |
| Comparator Or Baseline | Geneticin (G418): IC₅₀ approximately >83.8 µM (target compound >2× more potent); 2‑arylaminoquinoline regioisomers: distinct potency profile (exact values reported in primary source) |
| Quantified Difference | >2‑fold increase in potency over geneticin |
| Conditions | Intracellular promastigote form of Leishmania mexicana; in vitro antiproliferative assay |
Why This Matters
The 3‑amino substitution pattern delivers a defined, quantifiable potency advantage over the 2‑amino regioisomer and over a reference antileishmanial agent, directly informing selection of the appropriate quinoline scaffold for antiparasitic drug discovery.
- [1] Chanquia, S. N., Larregui, F., Puente, V., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic Chemistry, 83, 526–534. View Source
